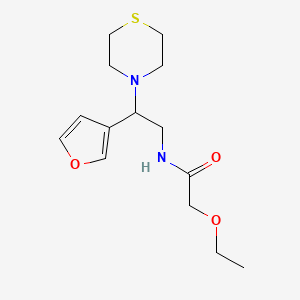

2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" is a chemical derivative that falls within the broader class of acetamide compounds. Acetamides are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential applications in medicinal chemistry. The compound appears to be a hybrid structure, incorporating elements of furan, a thiophene analog, and a morpholine moiety, which suggests a potential for biological activity, possibly as an antifungal agent, as seen in related compounds .

Synthesis Analysis

Although the specific synthesis of "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" is not detailed in the provided papers, a related synthesis approach can be found in the literature. For instance, a series of N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . This method is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions. Such a method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" would likely feature a furan ring, known for its aromaticity and reactivity due to the oxygen heteroatom. The morpholine ring, a common feature in pharmacologically active molecules, provides a balance of lipophilicity and hydrophilicity, which can influence the compound's interaction with biological targets. The presence of a thioether linkage (sulfur analog of an ether) suggests an additional dimension of chemical reactivity that could be leveraged in biological interactions.

Chemical Reactions Analysis

While the specific chemical reactions of "2-ethoxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide" are not described in the provided data, compounds with similar structural features have been shown to possess fungicidal properties . The morpholin-3-yl acetamide derivatives, for example, have demonstrated broad-spectrum antifungal activity against Candida and Aspergillus species. Modifications to the morpholine core, such as the introduction of gem-dimethyl groups, have been used to enhance plasmatic stability while maintaining antifungal activity. These insights suggest that the compound may also undergo chemical reactions that confer antifungal properties, although further research would be needed to confirm this.

Physical and Chemical Properties Analysis

Scientific Research Applications

Crystal Structures and Chemical Properties

Crystal Structures Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into their molecular configurations and potential for chemical modifications (Galushchinskiy, Slepukhin, & Obydennov, 2017). This research highlights the structural diversity and potential application of these compounds in designing new chemical entities with desired properties.

Synthesis and Structural Aspects

The synthesis and structural elucidation of amide-containing derivatives, focusing on salt and inclusion compounds, have been explored, showcasing the versatility of these compounds in forming crystalline structures with distinct chemical properties (Karmakar, Sarma, & Baruah, 2007). This underscores the potential for developing novel materials or chemical reagents based on such molecular frameworks.

Chemical Reactions and Synthetic Applications

Betti Reaction and Rearrangements

A study on the Betti reaction involving furfural and acetamide highlighted the formation of complex molecules, including unexpected secondary carbo-Piancatelli rearrangement, indicating the synthetic versatility and potential for creating novel heterocyclic compounds (Gutnov, Abaev, & Demidov, 2019). This points to the possibility of utilizing such reactions for synthesizing new drugs or materials with specific functions.

Anti-tuberculosis Activity

The synthesis and evaluation of N-(furan-2-ylmethyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their anti-tuberculosis activity have been documented, showcasing the potential of these compounds in medicinal chemistry and drug development (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011). This research highlights the therapeutic potential of structurally related compounds in addressing global health challenges.

properties

IUPAC Name |

2-ethoxy-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-2-18-11-14(17)15-9-13(12-3-6-19-10-12)16-4-7-20-8-5-16/h3,6,10,13H,2,4-5,7-9,11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXIQBVHTZVWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=COC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)

![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)

![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)

![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2542443.png)

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)